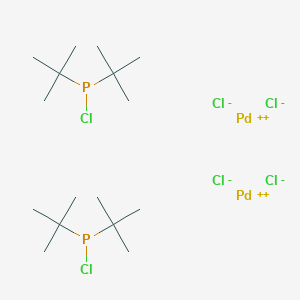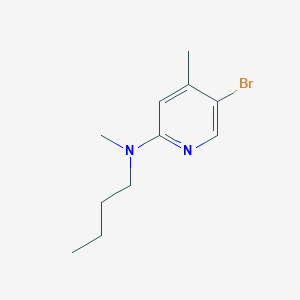
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine
Vue d'ensemble
Description
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine, also known as 2-Pyridinamine,5-bromo-N,4-dimethyl-, is a chemical compound with the molecular formula C11H17BrN2 . It is produced by CHEMLYTE SOLUTIONS CO., LTD .
Molecular Structure Analysis
The molecular structure of 5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine consists of 11 carbon atoms, 17 hydrogen atoms, 1 bromine atom, and 2 nitrogen atoms . The exact mass is 256.057495 Da .Physical And Chemical Properties Analysis
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine has a predicted density of 1.494±0.06 g/cm3 and a predicted boiling point of 267.1±40.0 °C . The molecular weight is 257.17 .Applications De Recherche Scientifique
Regioselectivity in Bromination Reactions
The study on the regioselectivity of free radical bromination of unsymmetrical dimethylated pyridines, including compounds similar to "5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine," highlights the importance of understanding the chemical behavior and reaction pathways of brominated pyridines. This research is crucial for the synthesis of specific brominated organic compounds that could serve as intermediates in pharmaceuticals, agrochemicals, and materials science (Thapa et al., 2014).
Hybrid Catalysts in Organic Synthesis
Research into the importance of hybrid catalysts for the synthesis of pyranopyrimidine scaffolds, which share a similar heterocyclic nature to "5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine," underscores the compound's potential applications in medicinal chemistry. The use of such catalysts facilitates the development of novel compounds with significant biological activity, which could lead to advances in pharmaceuticals (Parmar et al., 2023).
Chemical Modification of Biopolymers
The study of xylan derivatives and their application potential points to the relevance of chemical modification techniques in creating biopolymer derivatives with specific properties. This research can inform the development of novel materials and drug delivery systems, demonstrating the broader applicability of chemical compounds in material science (Petzold-Welcke et al., 2014).
Protoporphyrin IX Accumulation in Photodynamic Therapy
The review on enhancing protoporphyrin IX accumulation for photodynamic therapy showcases the intersection of chemical synthesis and biomedical applications. It suggests the potential of chemical compounds, through their synthesis and functionalization, to improve treatment outcomes in cancer therapy (Gerritsen et al., 2008).
Safety And Hazards
Propriétés
IUPAC Name |
5-bromo-N-butyl-N,4-dimethylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BrN2/c1-4-5-6-14(3)11-7-9(2)10(12)8-13-11/h7-8H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBMSVAHJLHSEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C(=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-N-butyl-N,4-dimethyl-2-pyridinamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(cyclopentylmethyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464704.png)
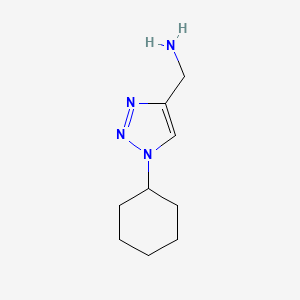
![1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464706.png)
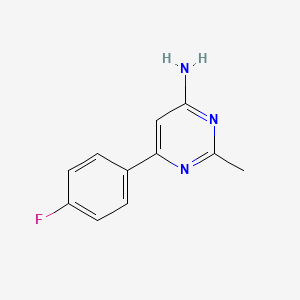
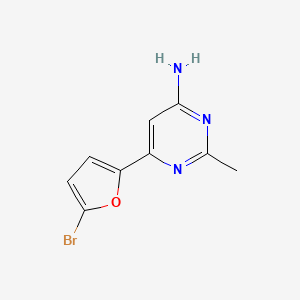

![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)

![{1-[(5-Bromofuran-2-yl)methyl]piperidin-4-yl}methanamine](/img/structure/B1464719.png)

![({1-[(4-Bromophenyl)acetyl]piperidin-4-yl}methyl)amine](/img/structure/B1464721.png)
![1-[4-(Aminomethyl)piperidin-1-yl]-2-methoxyethan-1-one](/img/structure/B1464725.png)

